molecular formula C17H22N2O3S B7549155 3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

货号 B7549155
分子量: 334.4 g/mol
InChI 键: QKIZLQASTHBCLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Hence, TAK-659 has been studied extensively for its potential use in the treatment of B cell-related disorders.

作用机制

TAK-659 is a selective and potent inhibitor of BTK, which plays a crucial role in the development and activation of B cells. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor (BCR) engagement, leading to the activation of downstream signaling pathways. BTK inhibition by TAK-659 leads to the suppression of BCR signaling, resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK in a dose-dependent manner, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of macrophages and dendritic cells, leading to the suppression of pro-inflammatory cytokine production.

实验室实验的优点和局限性

The main advantage of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell-related disorders. However, the limitations of TAK-659 include its poor solubility and bioavailability, which can limit its efficacy in vivo. In addition, the long-term safety and toxicity of TAK-659 are still unknown.

未来方向

Several future directions for the research on TAK-659 can be identified. Firstly, the optimization of the synthesis method to improve the solubility and bioavailability of TAK-659 can be explored. Secondly, the long-term safety and toxicity of TAK-659 need to be evaluated in preclinical and clinical studies. Thirdly, the efficacy of TAK-659 in combination with other therapies such as chemotherapy and immunotherapy needs to be further investigated. Finally, the potential use of TAK-659 in other B cell-related disorders such as multiple sclerosis and rheumatoid arthritis can be explored.
Conclusion:
In conclusion, TAK-659 is a promising candidate for the treatment of B cell-related disorders due to its potent and selective inhibition of BTK. The synthesis of TAK-659 involves several steps, and its efficacy has been demonstrated in preclinical studies. However, the long-term safety and toxicity of TAK-659 are still unknown, and further research is needed to optimize its efficacy and evaluate its potential use in other B cell-related disorders.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethyl-4-nitrophenylamine with 4-methyl-3-piperidin-1-ylsulfonyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is cyclized with oxalyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of B cell-related disorders such as B cell lymphomas, leukemias, and autoimmune diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting BTK and suppressing B cell signaling, leading to the inhibition of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.

属性

IUPAC Name

3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-7-8-15(17-13(2)18-22-14(17)3)11-16(12)23(20,21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIZLQASTHBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。